

A Comprehensive Technical Guide to the Thermal Stability of Cobalt(II) Oxide

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Compound of Interest		
Compound Name:	Cobalt(II) oxide	
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This in-depth technical guide explores the thermal stability of **cobalt(II) oxide** (CoO), a material of significant interest in various scientific and industrial fields, including catalysis and advanced materials development. This document provides a thorough examination of its thermal behavior, phase transitions, and the experimental methodologies used for its characterization.

Thermal Properties of Cobalt(II) Oxide

Cobalt(II) oxide is an inorganic compound that typically appears as an olive-green or gray solid. Its thermal stability is a critical parameter in its application, particularly at elevated temperatures. The key thermal events associated with CoO are its melting point and its interplay with other cobalt oxides, primarily cobalt(II,III) oxide (Co₃O₄).

Melting Point: **Cobalt(II) oxide** possesses a high melting point, reported to be 1933 °C (3511 °F; 2206 K)[1] or 1935°C[2][3]. This high melting point indicates strong ionic bonding within the crystal lattice, making it a thermally robust material.

Phase Transitions and Relationship with Co₃O₄: The thermal behavior of **cobalt(II)** oxide is intricately linked to that of cobalt(II,III) oxide. In the presence of oxygen, CoO can oxidize to form Co₃O₄ at temperatures around 600–700 °C[4]. Conversely, Co₃O₄ is stable up to approximately 900 °C, above which it decomposes back to CoO and oxygen[4]. This reversible transformation is a key aspect of the cobalt-oxygen system and is described by the following equilibrium reaction:



 $2C_{03}O_4 \rightleftharpoons 6C_{0}O + O_2$

The decomposition of Co₃O₄ to CoO has been observed to occur at temperatures around 900°C[5] to 950 °C[1]. In some nanoparticle studies, the transformation from Co₃O₄ to CoO was observed to start at 350 °C and be complete by 400 °C under vacuum conditions in a transmission electron microscope (TEM)[6][7]. The oxidation of CoO to Co₃O₄ is an exothermic process that can be initiated at temperatures as low as 165 °C for nanoparticles in air[8].

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal stability of **cobalt(II) oxide** and its associated compounds, as determined by various thermal analysis techniques.

Property	Substance	Value (°C)	Atmospher e	Technique	Reference
Melting Point	CoO	1933	-	-	[1]
Melting Point	CoO	1935	-	-	[2][3]
Oxidation Onset	CoO nanoparticles	165	Air	TGA/DSC	[8]
Oxidation to C ₀₃ O ₄	CoO	600-700	Air	-	[4]
Decompositio n to CoO	C03O4	950	-	-	[1]
Decomposition n to CoO	C03O4	900	Air	TGA	[5]
Decompositio n Onset	Co ₃ O ₄ nanoparticles	350	Vacuum	in situ TEM	[6][7]
Decomposition	Co ₃ O ₄ nanoparticles	400	Vacuum	in situ TEM	[6][7]

Experimental Protocols



The thermal stability of **cobalt(II) oxide** is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass changes and heat flow as a function of temperature, respectively.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass change associated with the oxidation of CoO to Co₃O₄ or the decomposition of other cobalt compounds to CoO.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of the cobalt(II) oxide sample into a ceramic (e.g., alumina) or platinum TGA pan.
- Instrument Setup:
 - Place the sample pan in the TGA furnace.
 - Select the desired atmosphere (e.g., air, nitrogen, argon) and set the flow rate (typically 20-100 mL/min).
- Thermal Program:
 - Equilibrate the sample at a starting temperature (e.g., 30 °C).
 - Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected transition (e.g., 1000 °C for studying the CoO/Co₃O₄ system).
- Data Analysis:
 - Record the mass change as a function of temperature.
 - Determine the onset and completion temperatures of any mass changes, which correspond to oxidation or decomposition events.

Differential Scanning calorimetry (DSC)



Objective: To measure the heat flow associated with phase transitions, such as melting or the oxidation of CoO.

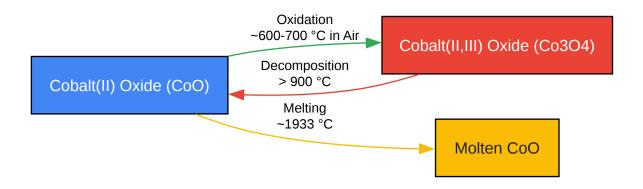
Methodology:

- Sample Preparation: Accurately weigh 2-5 mg of the cobalt(II) oxide sample into an aluminum or platinum DSC pan. Crimp the pan with a lid.
- Instrument Setup:
 - Place the sample pan and an empty reference pan in the DSC cell.
 - Select the desired atmosphere (e.g., nitrogen, argon) and set the flow rate (typically 20-50 mL/min).
- Thermal Program:
 - Equilibrate the sample at a starting temperature.
 - Heat the sample at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
- Data Analysis:
 - Record the differential heat flow as a function of temperature.
 - Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., oxidation) and determine their onset temperatures, peak temperatures, and enthalpies.

Visualization of Thermal Transformations

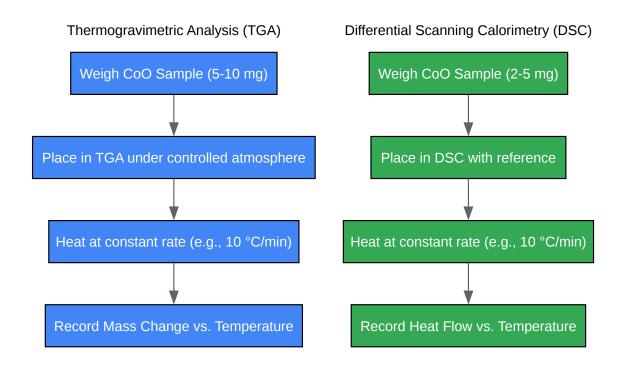
The following diagrams illustrate the key thermal transformations involving **cobalt(II) oxide**.





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Caption: Thermal transformations of Cobalt(II) Oxide.



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Caption: Experimental workflow for thermal analysis of CoO.



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